N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound with a unique structure that includes a brominated aromatic ring, a thiazole ring, and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common approach starts with the bromination of 3-methylaniline to obtain 4-bromo-3-methylaniline . This intermediate is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-N’-cyclohexylurea
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a brominated aromatic ring, a thiazole ring, and a cyclohexylcarbamoyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2S/c1-12-9-14(7-8-16(12)20)21-17(25)10-15-11-27-19(23-15)24-18(26)22-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCOCIKOPHUEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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